molecular formula C15H13N3S B13843486 (4-Pyridin-3-yl-thiazol-2-yl)-o-tolyl-amine CAS No. 5833-82-9

(4-Pyridin-3-yl-thiazol-2-yl)-o-tolyl-amine

Cat. No.: B13843486
CAS No.: 5833-82-9
M. Wt: 267.4 g/mol
InChI Key: FXHPQWBPQCARGY-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine: is a heterocyclic compound that features a thiazole ring fused with a pyridine ring and substituted with a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-methylphenylamine, 3-bromopyridine, and 2-aminothiazole.

    Step 1: The 2-methylphenylamine is reacted with 3-bromopyridine in the presence of a palladium catalyst to form the intermediate compound.

    Step 2: The intermediate is then subjected to a cyclization reaction with 2-aminothiazole under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex heterocyclic compounds.
  • Employed in the development of new ligands for catalysis.

Biology:

  • Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

Medicine:

  • Explored for its potential as an anti-inflammatory and anticancer agent.
  • Studied for its interactions with various biological targets, including enzymes and receptors.

Industry:

  • Utilized in the development of new materials with specific electronic properties.
  • Applied in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which N-(2-methylphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit bacterial enzymes critical for cell wall synthesis. As an anticancer agent, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

  • N-(2-methylphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine
  • N-(2-methylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine
  • N-(2-methylphenyl)-4-pyridin-3-yl-1,3-thiazol-4-amine

Uniqueness:

  • The specific positioning of the pyridine and thiazole rings in N-(2-methylphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine provides unique electronic properties that can be exploited in various applications.
  • The presence of the 2-methylphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.

Properties

CAS No.

5833-82-9

Molecular Formula

C15H13N3S

Molecular Weight

267.4 g/mol

IUPAC Name

N-(2-methylphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C15H13N3S/c1-11-5-2-3-7-13(11)17-15-18-14(10-19-15)12-6-4-8-16-9-12/h2-10H,1H3,(H,17,18)

InChI Key

FXHPQWBPQCARGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=CS2)C3=CN=CC=C3

solubility

11.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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